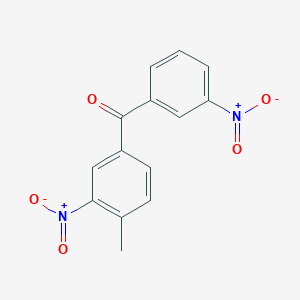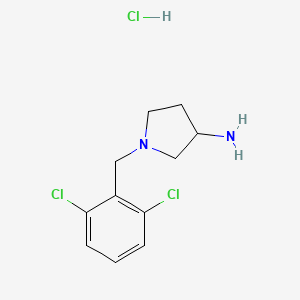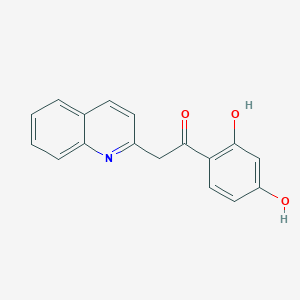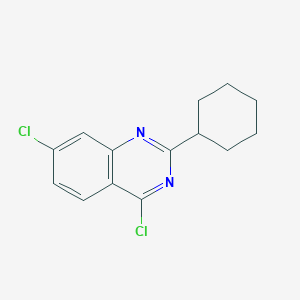
(4-Methyl-3-nitrophenyl)(3-nitrophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methyl-3-nitrophenyl)(3-nitrophenyl)methanone is an organic compound with the molecular formula C14H10N2O5 It is a member of the benzophenone family, characterized by the presence of two phenyl groups attached to a central carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-3-nitrophenyl)(3-nitrophenyl)methanone typically involves the nitration of toluene derivatives followed by Friedel-Crafts acylation. The nitration process introduces nitro groups into the aromatic ring, which can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The subsequent Friedel-Crafts acylation involves the reaction of the nitrated toluene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methyl-3-nitrophenyl)(3-nitrophenyl)methanone undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, where the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Reduction: Formation of (4-Methyl-3-aminophenyl)(3-aminophenyl)methanone.
Oxidation: Formation of (4-Carboxy-3-nitrophenyl)(3-nitrophenyl)methanone.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(4-Methyl-3-nitrophenyl)(3-nitrophenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various substituted benzophenones.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (4-Methyl-3-nitrophenyl)(3-nitrophenyl)methanone involves its interaction with specific molecular targets. The nitro groups in the compound can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The exact molecular pathways and targets involved in its action are still under investigation, but it is believed to involve interactions with enzymes and receptors in the cell.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Methylphenyl)(3-nitrophenyl)methanone
- (3-Nitrophenyl)-p-tolyl-methanone
- 4-Methyl-3-nitrophenol
Uniqueness
(4-Methyl-3-nitrophenyl)(3-nitrophenyl)methanone is unique due to the presence of two nitro groups on different phenyl rings, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H10N2O5 |
|---|---|
Peso molecular |
286.24 g/mol |
Nombre IUPAC |
(4-methyl-3-nitrophenyl)-(3-nitrophenyl)methanone |
InChI |
InChI=1S/C14H10N2O5/c1-9-5-6-11(8-13(9)16(20)21)14(17)10-3-2-4-12(7-10)15(18)19/h2-8H,1H3 |
Clave InChI |
CLFJYGDLRGGBMP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Benzyl-1-phenyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B11842147.png)






![8-[5-(Propan-2-ylamino)pentan-2-ylamino]quinolin-6-ol](/img/structure/B11842200.png)


![1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanone](/img/structure/B11842215.png)


